2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide
Description
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative characterized by:
- Core structure: Pyrazolo[4,3-d]pyrimidine bicyclic system with 5,7-dioxo groups.
- Substituents:
- Position 1: Ethyl group.
- Position 3: Methyl group.
- Position 6: 4-Fluorobenzyl group.
- Position 4: Acetamide side chain with an N-(4-phenylbutan-2-yl) moiety.
Properties
CAS No. |
1358329-00-6 |
|---|---|
Molecular Formula |
C27H30FN5O3 |
Molecular Weight |
491.567 |
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C27H30FN5O3/c1-4-33-25-24(19(3)30-33)31(17-23(34)29-18(2)10-11-20-8-6-5-7-9-20)27(36)32(26(25)35)16-21-12-14-22(28)15-13-21/h5-9,12-15,18H,4,10-11,16-17H2,1-3H3,(H,29,34) |
InChI Key |
KSYGHOHEKODJDW-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC(C)CCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a member of the pyrazolo[4,3-d]pyrimidine class and has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Structural Characteristics
This compound features a complex structure characterized by:
- Pyrazolo-pyrimidine core : Contributes to its biological activity.
- Acetamide moiety : Enhances solubility and bioavailability.
- Substituents : The presence of an ethyl group and a 4-fluorobenzyl group may influence pharmacokinetics and pharmacodynamics.
Biological Activity
Research indicates that compounds within this class exhibit various biological activities, including:
- Anticancer properties : Targeting specific kinases involved in cell proliferation.
- Inhibition of Polo-like Kinase 1 (Plk1) : Plk1 is crucial for mitotic progression and is often overexpressed in cancers. Inhibitors of Plk1 can induce apoptosis in cancer cells while sparing normal cells .
The compound is believed to exert its effects through:
- Inhibition of Protein Kinases : By targeting Plk1, it disrupts the mitotic process in cancer cells.
- Induction of Apoptosis : Promotes programmed cell death in malignant cells while minimizing toxicity to normal tissues.
Synthesis
The synthesis of this compound involves multi-step organic reactions, typically including:
- Formation of the pyrazolo-pyrimidine core : Utilizing cyclization reactions.
- Introduction of substituents : Achieved through nucleophilic substitutions or coupling reactions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:
- Fluorine Substitution : The presence of fluorine enhances binding affinity to target proteins due to increased electron-withdrawing effects.
- Alkyl Chain Length : Variations in the length and branching of substituent chains can affect metabolic stability and solubility.
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-fluorobenzyl)-3-methylpyrazolo[4,3-d]pyrimidin | Structure | Exhibits anti-cancer properties |
| N-(4-methylbenzyl)acetamide | Structure | Known for analgesic effects |
| 2-(1-benzyl-6-methylpyrazolo[4,3-d]pyrimidin | Structure | Potential neuroprotective effects |
Case Studies
Several studies have highlighted the efficacy of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrazolo[4,3-d]pyrimidine Derivatives
- :
- Structure : 2-[1-Ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-...]-N-(4-fluorobenzyl)acetamide.
- Key differences :
- Position 6 : 2-Phenylethyl vs. 4-fluorobenzyl in the target compound.
Acetamide : N-(4-fluorobenzyl) vs. N-(4-phenylbutan-2-yl).
-
- Structure : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-...]sulfanyl}-N-(2-furylmethyl)acetamide.
- Key differences :
- Position 5 : Sulfanyl group vs. carbonyl in the target compound.
- Acetamide : N-(2-furylmethyl) vs. N-(4-phenylbutan-2-yl).
Pyrazolo[1,5-a]pyrimidine Derivatives ()
- Structure : 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid.
- Key differences: Core: Pyrazolo[1,5-a]pyrimidine (planar) vs. pyrazolo[4,3-d]pyrimidine (non-planar). Substituents: Diethyl groups at positions 5 and 7 vs. 5,7-dioxo in the target compound.
- Impact: The non-planar core of the target compound may offer better steric complementarity to certain enzyme pockets .
Substituent Analysis
Table 1: Substituent Comparison
*Estimated based on structural data.
Key Observations:
- R6 Substituent : The 4-fluorobenzyl group (target compound, ) provides enhanced π-π stacking and fluorine-mediated interactions compared to phenethyl () or diethyl () groups.
- Acetamide Tail : The N-(4-phenylbutan-2-yl) group in the target compound introduces a long hydrophobic chain, likely improving blood-brain barrier penetration compared to smaller substituents in analogs .
Q & A
Q. What are the key synthetic routes for this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing fluorobenzyl groups, followed by cyclization and acetylation steps. Key steps include:
- Use of Pd(II) acetate and ligands (e.g., Catalyst A™) for coupling reactions (e.g., 5-bromo intermediates with boronic esters) .
- Purification via chromatography (hexane/acetone gradients) and recrystallization to achieve >95% purity .
- Monitoring reaction progress using LC-MS to identify intermediates and byproducts .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR (1H/13C): Assigns proton environments (e.g., fluorobenzyl aromatic protons, methyl groups) and confirms regiochemistry .
- X-ray crystallography: Resolves stereochemical ambiguities, such as the conformation of the pyrazolo[4,3-d]pyrimidine core .
- HRMS: Validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures) .
Q. What initial biological assays are recommended for activity screening?
- Enzyme inhibition assays: Target kinases or proteases due to the compound’s pyrimidine scaffold, which mimics ATP-binding motifs .
- Cellular viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines, noting the fluorobenzyl group’s potential role in membrane permeability .
Advanced Research Questions
Q. How can computational methods improve synthesis efficiency and reaction design?
- Quantum chemical calculations (DFT): Predict transition states and optimize reaction pathways (e.g., cyclization steps) to reduce trial-and-error experimentation .
- Machine learning (ML): Train models on reaction databases to predict optimal solvents, catalysts, or temperatures for yield improvement .
- COMSOL Multiphysics: Simulate mass transfer and heat flow in scaled-up reactions to mitigate side-product formation .
Q. How to address contradictions in biological activity data across studies?
- Dose-response validation: Re-test activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
- Metabolite profiling: Use LC-HRMS to identify degradation products or active metabolites that may skew results .
- Structural analogs comparison: Compare with fluorinated analogs (e.g., trifluoromethyl derivatives) to isolate substituent-specific effects .
Q. What strategies enhance selectivity for target enzymes?
- Covalent docking simulations: Model interactions with catalytic residues (e.g., cysteine-targeting warheads) to guide functionalization of the acetamide side chain .
- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics and identify non-specific interactions driven by lipophilic groups (e.g., phenylbutan-2-yl) .
Q. How to design stability studies for long-term storage?
- Forced degradation assays: Expose the compound to heat, light, and humidity, then track decomposition via HPLC .
- Solid-state NMR: Monitor crystallinity changes in lyophilized formulations that may affect solubility .
Methodological Notes
- Synthetic Optimization: Prioritize Pd-catalyzed reactions for scalability, but screen alternative catalysts (e.g., Ni) to reduce costs .
- Data Reproducibility: Archive raw spectral data and reaction conditions in open-access platforms for cross-validation .
- Ethical Compliance: Adhere to CRDC 2020 guidelines for chemical engineering design and safety protocols (e.g., RDF2050103) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
